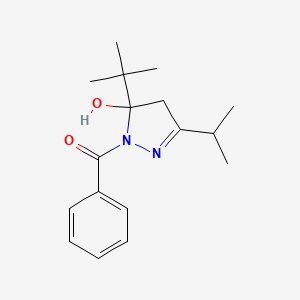![molecular formula C20H28ClN3O2 B4897723 5-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-5-oxo-2-pentanone](/img/structure/B4897723.png)
5-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-5-oxo-2-pentanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-5-oxo-2-pentanone, commonly known as CPP or CPP-115, is a small molecule inhibitor of an enzyme called GABA aminotransferase (GABA-AT). This enzyme is responsible for breaking down the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, which has potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
CPP-115 inhibits 5-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-5-oxo-2-pentanone, the enzyme responsible for breaking down GABA in the brain. By inhibiting 5-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-5-oxo-2-pentanone, CPP-115 increases the levels of GABA in the brain, which can have various effects on neuronal activity and neurotransmitter release. GABA is the main inhibitory neurotransmitter in the brain and is involved in regulating neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects:
CPP-115 has been shown to increase GABA levels in the brain, which can have various effects on neuronal activity and neurotransmitter release. GABA is the main inhibitory neurotransmitter in the brain and is involved in regulating neuronal excitability and synaptic plasticity. By increasing GABA levels, CPP-115 can reduce neuronal excitability and modulate the release of other neurotransmitters such as dopamine, serotonin, and glutamate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPP-115 has several advantages for lab experiments, including its high potency and selectivity for 5-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-5-oxo-2-pentanone inhibition, its stability, and its ability to cross the blood-brain barrier. However, CPP-115 also has some limitations, including its potential for off-target effects and its limited solubility in water.
Direcciones Futuras
There are several future directions for research on CPP-115, including its potential therapeutic applications in addiction, epilepsy, anxiety, and depression. Further studies are needed to determine the optimal dosing and administration of CPP-115 in these disorders and to assess its long-term safety and efficacy. In addition, studies are needed to investigate the potential for CPP-115 to modulate other neurotransmitter systems and to determine its effects on neuronal plasticity and synapse formation. Finally, studies are needed to develop more potent and selective inhibitors of 5-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-5-oxo-2-pentanone that can be used in clinical settings.
Métodos De Síntesis
CPP-115 can be synthesized using a multistep process that involves the reaction of 3-chlorophenylpiperazine with 1-piperidinylpiperidine, followed by the addition of 5-oxo-2-pentanone. The resulting compound can be purified using column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
CPP-115 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including addiction, epilepsy, anxiety, and depression. In preclinical studies, CPP-115 has been shown to increase GABA levels in the brain and reduce drug-seeking behavior in animal models of addiction. It has also been shown to have anticonvulsant and anxiolytic effects in animal models of epilepsy and anxiety, respectively.
Propiedades
IUPAC Name |
1-[3-[4-(3-chlorophenyl)piperazin-1-yl]piperidin-1-yl]pentane-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28ClN3O2/c1-16(25)7-8-20(26)24-9-3-6-19(15-24)23-12-10-22(11-13-23)18-5-2-4-17(21)14-18/h2,4-5,14,19H,3,6-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMMKFBCXOGANL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(=O)N1CCCC(C1)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{3-[4-(3-Chlorophenyl)piperazin-1-yl]piperidin-1-yl}-5-oxopentan-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![diethyl 5-({[3-chloro-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4897646.png)
![1-(3-chlorophenyl)-5-{[(4-methoxybenzyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4897650.png)

![ethyl 7-methyl-3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-1-benzofuran-2-carboxylate](/img/structure/B4897661.png)
![N~2~-cyclohexyl-N~1~-(2,5-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B4897662.png)
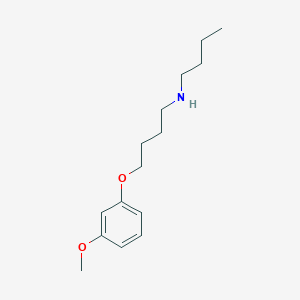
![1-(2-methoxybenzoyl)-4-[(3,6,7-trimethyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B4897676.png)
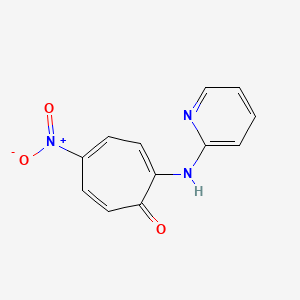
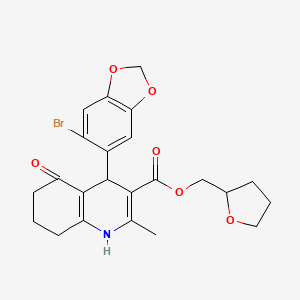
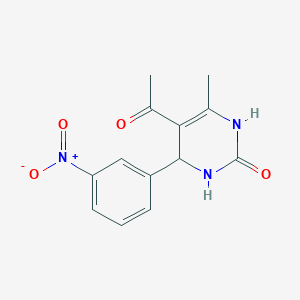
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,4-dichloro-6-methylphenoxy)acetamide](/img/structure/B4897711.png)

![1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-4-cyclohexylpiperazine](/img/structure/B4897719.png)
